molecular formula C7H13NO B13015716 {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine

{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine

Cat. No.: B13015716
M. Wt: 127.18 g/mol
InChI Key: YWPUQWLTXMVAIG-UHFFFAOYSA-N
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Description

{3-Methoxybicyclo[111]pentan-1-yl}methanamine is a bicyclic amine compound characterized by its unique three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1.1.1]propellane intermediate. This intermediate is often prepared via a [2+1] cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved stability or bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    {3-Methylbicyclo[1.1.1]pentan-1-yl}methanamine: Similar in structure but with a methyl group instead of a methoxy group.

    {3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl}methanamine: Contains a trifluoromethyl group, offering different chemical properties.

Uniqueness

{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine is unique due to its methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its methyl and trifluoromethyl counterparts, potentially offering different advantages in various applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanamine

InChI

InChI=1S/C7H13NO/c1-9-7-2-6(3-7,4-7)5-8/h2-5,8H2,1H3

InChI Key

YWPUQWLTXMVAIG-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)(C2)CN

Origin of Product

United States

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